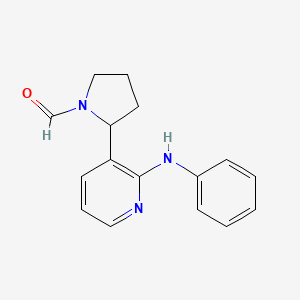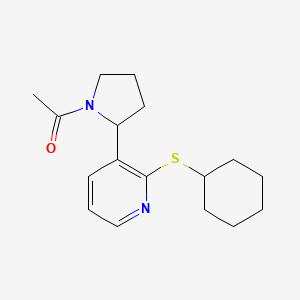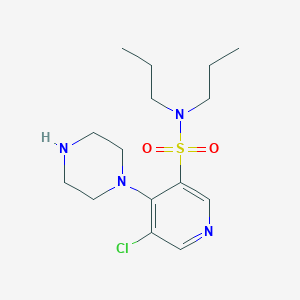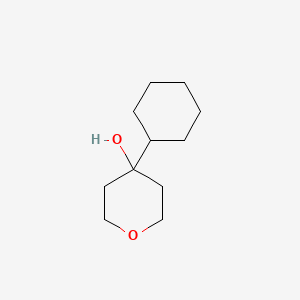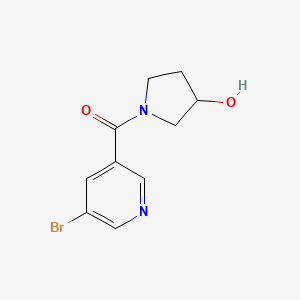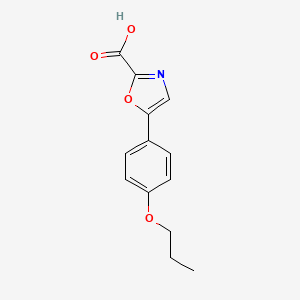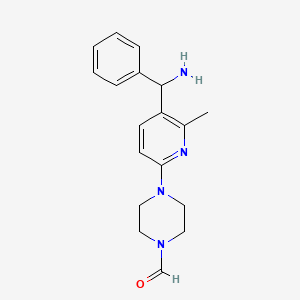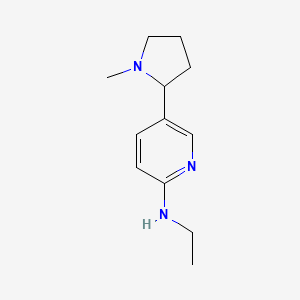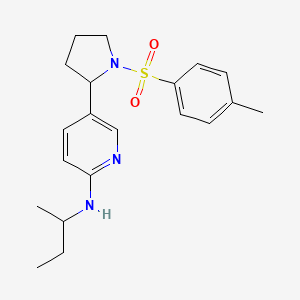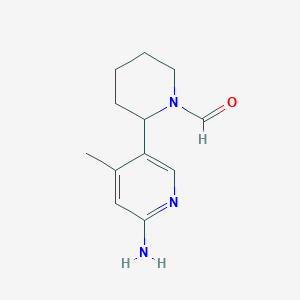
2-(3-Chlorophenyl)-5-nitro-2H-1,2,3-triazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Chlorophenyl)-5-nitro-2H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that contains a triazole ring substituted with a chlorophenyl group, a nitro group, and a carboxylic acid group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorophenyl)-5-nitro-2H-1,2,3-triazole-4-carboxylic acid typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be formed via a cycloaddition reaction between an azide and an alkyne. In this case, 3-chlorophenyl azide and an appropriate alkyne are used under copper-catalyzed conditions.
Nitration: The nitro group is introduced through a nitration reaction, typically using a mixture of concentrated nitric acid and sulfuric acid.
Carboxylation: The carboxylic acid group is introduced via a carboxylation reaction, often using carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
2-(3-Chlorophenyl)-5-nitro-2H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, sodium borohydride, and lithium aluminum hydride.
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
2-(3-Chlorophenyl)-5-nitro-2H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Materials Science: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Chemical Biology: It is used as a probe to study biological processes and pathways, particularly those involving nitro and triazole groups.
作用機序
The mechanism of action of 2-(3-Chlorophenyl)-5-nitro-2H-1,2,3-triazole-4-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The triazole ring can also interact with biological macromolecules, affecting their function and activity.
類似化合物との比較
Similar Compounds
2-(3-Chlorophenyl)-5-nitro-2H-1,2,3-triazole: Lacks the carboxylic acid group.
2-(3-Chlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid: Lacks the nitro group.
2-(3-Chlorophenyl)-5-amino-2H-1,2,3-triazole-4-carboxylic acid: Contains an amino group instead of a nitro group.
Uniqueness
2-(3-Chlorophenyl)-5-nitro-2H-1,2,3-triazole-4-carboxylic acid is unique due to the presence of both the nitro and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for various applications.
特性
分子式 |
C9H5ClN4O4 |
|---|---|
分子量 |
268.61 g/mol |
IUPAC名 |
2-(3-chlorophenyl)-5-nitrotriazole-4-carboxylic acid |
InChI |
InChI=1S/C9H5ClN4O4/c10-5-2-1-3-6(4-5)13-11-7(9(15)16)8(12-13)14(17)18/h1-4H,(H,15,16) |
InChIキー |
NZKKCQHXZAHYCY-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)Cl)N2N=C(C(=N2)[N+](=O)[O-])C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


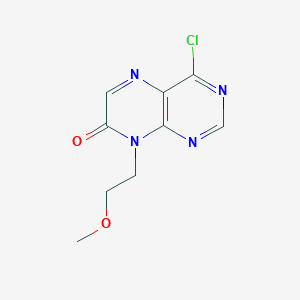
![2-amino-N-[[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methyl]-N,3-dimethylbutanamide](/img/structure/B11803180.png)

